

# 2-Aminophenylboronic Acid: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	2-Aminophenylboronic acid	
Cat. No.:	B151050	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **2-aminophenylboronic acid**, a versatile building block with significant applications in chemical synthesis and drug development. This document details its fundamental properties, synthesis protocols, and key roles in various biochemical processes, presenting data in a structured format for ease of reference and comparison.

## **Core Properties and Data**

**2-Aminophenylboronic acid** is an organoboron compound featuring an amino group and a boronic acid functional group attached to a benzene ring. Its unique chemical characteristics make it a valuable reagent in a multitude of chemical reactions.

Property	Value	CAS Number	Reference
CAS Number	5570-18-3	5570-18-3	
Molecular Formula	C <sub>6</sub> H <sub>8</sub> BNO <sub>2</sub>		
Molecular Weight	136.94 g/mol	_	
Appearance	White to light yellow crystalline powder	_	
Melting Point	179-180 °C	-	



Note: Properties of the hydrochloride salt of **2-aminophenylboronic acid** (CAS Number: 863753-30-4) will differ.

## Synthesis of 2-Aminophenylboronic Acid

The synthesis of **2-aminophenylboronic acid** can be achieved through various methods. Two common experimental protocols are detailed below.

# Experimental Protocol 1: Suzuki-Miyaura Coupling Approach

This method involves the palladium-catalyzed coupling of 2-iodoaniline with bis(pinacolato)diboron, followed by hydrolysis.

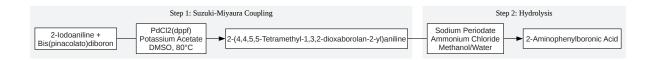
#### Materials:

- 2-iodoaniline
- Bis(pinacolato)diboron
- · Potassium acetate
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf))
- Dimethyl sulfoxide (DMSO)
- · Ethyl acetate
- Petroleum ether
- Sodium periodate
- Ammonium chloride
- Methanol
- Water



#### Procedure:

- Combine 2-iodoaniline (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and PdCl<sub>2</sub>(dppf) (0.03 equivalents) in a reaction vessel.
- Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).
- Add anhydrous DMSO and heat the mixture at 80°C for 18 hours.
- After cooling, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to yield the pinacol ester intermediate.
- Dissolve the pinacol ester in a mixture of methanol and water.
- Add sodium periodate (3 equivalents) and ammonium chloride (2.5 equivalents) and stir at room temperature for 18 hours.
- Filter the reaction mixture and concentrate the filtrate under reduced pressure.
- Extract the residue with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-aminophenylboronic acid.



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Workflow for the synthesis of **2-aminophenylboronic acid**.



## **Experimental Protocol 2: Amidination Reaction**

This protocol details the reaction of **2-aminophenylboronic acid** with a nitrile to form an amidine, a reaction promoted by boronate ester formation.

#### Materials:

- 2-Aminophenylboronic acid
- Nitrile (e.g., acetonitrile)
- Salicylic acid
- Argon atmosphere

#### Procedure:

- To a neat solution of the nitrile (2 mL), add salicylic acid (10 mg, 0.072 mmol) and 2-aminophenylboronic acid (9.9 mg, 0.072 mmol).
- Stir the reaction mixture at 70°C for 2 hours under an argon atmosphere.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Allow the reaction mixture to cool, permitting the amidine product to crystallize out of the solution.
- Collect the crystalline product by filtration.

## **Applications in Drug Development and Research**

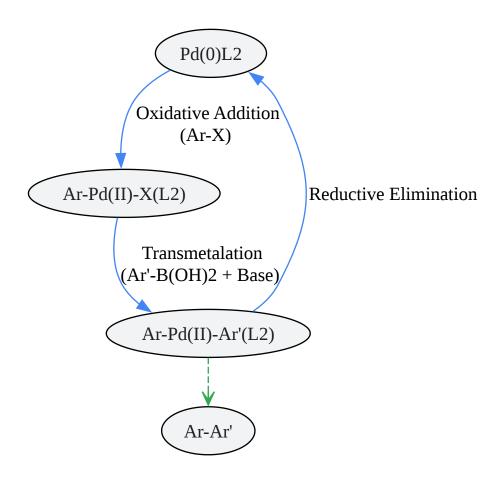
**2-Aminophenylboronic acid** and its derivatives are instrumental in several areas of drug discovery and development, primarily due to the unique properties of the boronic acid moiety.

### Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. **2-Aminophenylboronic acid** serves as a key coupling



partner in these reactions to synthesize complex biaryl structures, which are common motifs in pharmaceuticals.



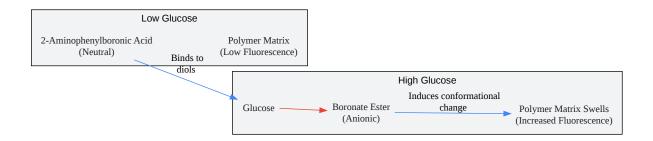
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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## **Glucose Sensing**

The boronic acid group can reversibly bind to diols, such as those present in glucose. This interaction forms the basis of glucose-responsive systems. When **2-aminophenylboronic acid** is incorporated into a polymer matrix, the binding of glucose can induce a change in the material's properties, such as swelling or a change in fluorescence, allowing for the quantitative detection of glucose.





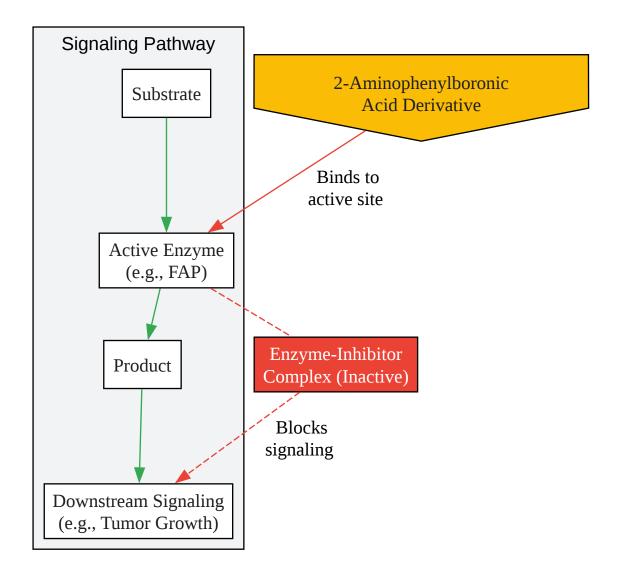
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Mechanism of glucose sensing using 2-aminophenylboronic acid.

## **Enzyme Inhibition**

Boronic acids are known to act as inhibitors of serine proteases. The boron atom can form a stable tetrahedral intermediate with the catalytic serine residue in the enzyme's active site, effectively blocking its activity. This property is exploited in the design of therapeutic agents. For instance, derivatives of aminoboronic acids are investigated as inhibitors of Fibroblast Activation Protein (FAP), a serine protease implicated in cancer progression.





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General mechanism of enzyme inhibition by a **2-aminophenylboronic acid** derivative.

### Conclusion

**2-Aminophenylboronic acid** is a chemical compound of significant interest to researchers in both academia and industry. Its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds, and its utility in the design of biosensors and therapeutic agents, underscore its importance in modern chemical and pharmaceutical research. The detailed protocols and mechanistic diagrams provided in this guide serve as a valuable resource for professionals engaged in the exploration and application of this multifaceted molecule.



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